N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a nitro group and a dioxaborolane moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple boronic acids with halides or triflates. The reaction conditions often include a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various coupled products .
Scientific Research Applications
N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:
Chemistry: Used in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction, while the dioxaborolane moiety can engage in cross-coupling reactions. These reactions are facilitated by the compound’s structural features, which allow it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a different substituent on the dioxaborolane ring.
Properties
Molecular Formula |
C17H25BN2O5 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
N,N-diethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BN2O5/c1-7-19(8-2)15(21)12-9-13(11-14(10-12)20(22)23)18-24-16(3,4)17(5,6)25-18/h9-11H,7-8H2,1-6H3 |
InChI Key |
LNILSEDELKZOGB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)CC |
Origin of Product |
United States |
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